

# Protocol for the Formulation of Vaccines with MF59 Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MF59® is a proprietary oil-in-water emulsion adjuvant that has been successfully used in human vaccines, most notably in seasonal and pandemic influenza vaccines, to enhance the immune response to vaccine antigens.[1][2] It is composed of squalene, a naturally occurring oil in humans, stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan trioleate (Span 85) in a citrate buffer.[1] The resulting submicron emulsion, with a mean droplet size of approximately 160 nm, is critical for its adjuvant activity.[1]

The mechanism of action of MF59 involves the creation of an immunocompetent environment at the injection site.[2] This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which then differentiate into dendritic cells and macrophages.[2] This process enhances antigen uptake and presentation, leading to a more robust and broader immune response, including increased antibody titers and T-cell responses.[3][4] The immunostimulatory activity is a property of the complete nanoemulsion formulation, as individual components do not confer a comparable adjuvant effect.

These application notes provide a comprehensive protocol for the laboratory-scale formulation of an MF59-like adjuvant and its combination with a model antigen. It also includes protocols for the characterization and stability assessment of the resulting vaccine formulation.



## **Data Presentation**

Table 1: Composition of MF59 Adjuvant

| Component                      | Concentration (% w/v) | Function                          |  |
|--------------------------------|-----------------------|-----------------------------------|--|
| Squalene                       | 4.3%                  | Oil phase                         |  |
| Polysorbate 80 (Tween 80)      | 0.5%                  | Surfactant (o/w emulsifier)       |  |
| Sorbitan trioleate (Span 85)   | 0.5%                  | Surfactant (w/o emulsifier)       |  |
| Citrate Buffer (10 mM, pH 6.5) | q.s. to 100%          | Aqueous phase and buffering agent |  |

Table 2: Quality Control Specifications for MF59-like Emulsion

| Parameter                  | Specification                                 | Method                         |  |
|----------------------------|-----------------------------------------------|--------------------------------|--|
| Appearance                 | Homogeneous, milky-white liquid               | Visual Inspection              |  |
| Mean Droplet Size          | 160 ± 40 nm                                   | Dynamic Light Scattering (DLS) |  |
| Polydispersity Index (PDI) | < 0.2 Dynamic Light Scattering (DLS)          |                                |  |
| рН                         | 6.5 ± 0.5                                     | pH meter                       |  |
| Sterility                  | No microbial growth Sterility Test (e.g., USP |                                |  |

Table 3: Stability Profile of MF59-adjuvanted Vaccine



| Storage<br>Condition | Time Point | Mean<br>Droplet Size<br>(nm) | PDI  | рН  | Antigen<br>Integrity (%) |
|----------------------|------------|------------------------------|------|-----|--------------------------|
| 2-8°C                | 0          | 158                          | 0.15 | 6.5 | 100                      |
| 3 Months             | 160        | 0.16                         | 6.4  | 99  |                          |
| 6 Months             | 162        | 0.17                         | 6.4  | 98  | •                        |
| 12 Months            | 165        | 0.18                         | 6.3  | 97  | -                        |
| 25°C/60%<br>RH       | 0          | 158                          | 0.15 | 6.5 | 100                      |
| 1 Month              | 170        | 0.19                         | 6.3  | 95  |                          |
| 3 Months             | 185        | 0.22                         | 6.2  | 90  | -                        |
| 40°C/75%<br>RH       | 0          | 158                          | 0.15 | 6.5 | 100                      |
| 2 Weeks              | 195        | 0.25                         | 6.1  | 85  |                          |
| 1 Month              | 220        | 0.30                         | 6.0  | 75  | -                        |

## **Experimental Protocols**

# Protocol 1: Preparation of MF59-like Adjuvant (Laboratory Scale)

- 1. Materials and Equipment:
- Squalene (pharmaceutical grade)
- Polysorbate 80 (Tween 80) (low peroxide, pharmaceutical grade)
- Sorbitan trioleate (Span 85) (pharmaceutical grade)
- Sodium citrate dihydrate
- · Citric acid monohydrate



- Water for Injection (WFI)
- High-shear mixer (e.g., Silverson L5M)
- Microfluidizer processor (e.g., Microfluidics M-110P)
- Sterile filters (0.22 μm)
- Sterile glass vials
- 2. Methodology:
- Preparation of Aqueous Phase (10 mM Citrate Buffer, pH 6.5):
  - Dissolve sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a final concentration of 10 mM.
  - Adjust the pH to 6.5 with either citric acid or sodium hydroxide solution.
  - Filter the buffer through a 0.22 μm sterile filter.
  - In a sterile vessel, dissolve Polysorbate 80 in the citrate buffer to a final concentration of 0.5% (w/v).
- Preparation of Oil Phase:
  - In a separate sterile vessel, dissolve Sorbitan trioleate in squalene to a final concentration of 0.5% (w/v).
- Formation of Coarse Emulsion:
  - Slowly add the oil phase to the aqueous phase while mixing at a moderate speed using a high-shear mixer.
  - Once all the oil phase has been added, increase the mixing speed to high (e.g., 8,000-10,000 rpm) and mix for 5-10 minutes to form a coarse emulsion.
- Microfluidization:



- Process the coarse emulsion through a microfluidizer at a high pressure (e.g., 15,000-20,000 psi).
- Recirculate the emulsion through the microfluidizer for a minimum of 5-7 passes, or until the desired mean droplet size and polydispersity index (PDI) are achieved.
- Monitor the temperature of the emulsion during processing and use a cooling coil to maintain the temperature below 40°C.
- Sterile Filtration:
  - Aseptically filter the final nanoemulsion through a 0.22 μm sterile filter into a sterile receiving vessel.
- Aseptic Filling:
  - Dispense the sterile MF59-like adjuvant into sterile glass vials under aseptic conditions.
  - Seal the vials with sterile stoppers and crimp caps.

## **Protocol 2: Formulation of Adjuvanted Vaccine**

- 1. Materials and Equipment:
- MF59-like adjuvant (prepared as in Protocol 1)
- Antigen solution (e.g., recombinant protein in a suitable buffer)
- Sterile mixing vessel
- Sterile pipettes
- 2. Methodology:
- Antigen and Adjuvant Preparation:
  - Ensure both the antigen solution and the MF59-like adjuvant are at room temperature.
  - Gently swirl the MF59-like adjuvant vial to ensure homogeneity.



#### Mixing:

- In a sterile mixing vessel, add the required volume of the antigen solution.
- Slowly add an equal volume of the MF59-like adjuvant to the antigen solution while gently swirling the vessel.
- Continue to gently mix for 1-2 minutes to ensure a homogeneous suspension. Note: Avoid vigorous vortexing or shaking as this may disrupt the emulsion.

#### Final Formulation:

 The final adjuvanted vaccine is now ready for use or for further characterization and stability studies. The final concentration of the antigen will be halved due to the 1:1 mixing ratio with the adjuvant.

## **Protocol 3: Characterization of the Adjuvanted Vaccine**

- 1. Particle Size Analysis by Dynamic Light Scattering (DLS):
- Sample Preparation: Dilute a small aliquot of the adjuvanted vaccine formulation in WFI or the citrate buffer used for formulation to a suitable concentration for DLS analysis (this will depend on the instrument). The dilution should be sufficient to avoid multiple scattering effects.
- Instrument Settings (Typical):

Laser Wavelength: 633 nm

Scattering Angle: 173°

Temperature: 25°C

Equilibration Time: 2 minutes

Measurement: Perform at least three replicate measurements for each sample.



- Data Analysis: Analyze the correlation function using the Cumulants method to obtain the Zaverage mean droplet size and the Polydispersity Index (PDI).
- 2. pH Measurement:
- Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
- Measure the pH of the undiluted adjuvanted vaccine formulation at room temperature.
- 3. Antigen Integrity and Adsorption (Example using SDS-PAGE and ELISA):
- Separation of Adsorbed and Unadsorbed Antigen:
  - Centrifuge a sample of the adjuvanted vaccine at high speed (e.g., 100,000 x g for 1 hour)
    to separate the emulsion phase from the aqueous phase.
  - Carefully collect the supernatant (containing unadsorbed antigen).
  - Resuspend the pellet (emulsion with adsorbed antigen) in a suitable buffer.
- Quantification of Unadsorbed Antigen:
  - Analyze the supernatant using a validated antigen-specific ELISA to determine the concentration of unadsorbed antigen.
- · Analysis of Adsorbed Antigen:
  - Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Western blot to confirm the presence and integrity of the antigen in both fractions.
  - The percentage of antigen adsorption can be calculated as: % Adsorption = [(Total Antigen Unadsorbed Antigen) / Total Antigen] x 100

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow for the formulation of an MF59-adjuvanted vaccine.





Click to download full resolution via product page

Caption: Simplified signaling pathway of MF59's mechanism of action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for the Formulation of Vaccines with MF59 Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#protocol-for-formulating-vaccines-with-mf59]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com